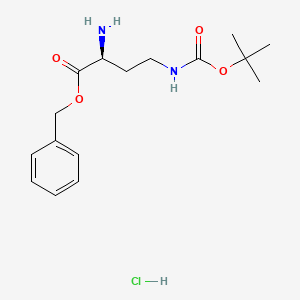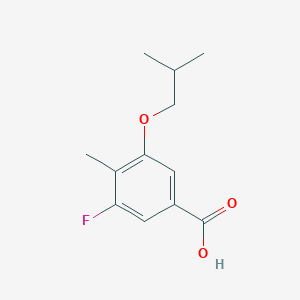
3-Fluoro-5-isobutoxy-4-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-5-isobutoxy-4-methylbenzoic acid is an organic compound with the molecular formula C12H15FO3 It is a derivative of benzoic acid, characterized by the presence of a fluorine atom, an isobutoxy group, and a methyl group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-isobutoxy-4-methylbenzoic acid typically involves the introduction of the fluorine atom, isobutoxy group, and methyl group onto the benzene ring through a series of chemical reactions. One common method involves the fluorination of a suitable precursor, followed by the introduction of the isobutoxy group through an etherification reaction. The methyl group can be introduced via Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-isobutoxy-4-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
3-Fluoro-5-isobutoxy-4-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-isobutoxy-4-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, while the isobutoxy and methyl groups can influence its solubility and overall bioactivity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-methylbenzoic acid
- 4-Fluoro-3-methylbenzoic acid
- 3-Fluoro-5-methylbenzoic acid
Uniqueness
3-Fluoro-5-isobutoxy-4-methylbenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the isobutoxy group, in particular, differentiates it from other similar compounds and may enhance its utility in specific research and industrial contexts.
Properties
Molecular Formula |
C12H15FO3 |
|---|---|
Molecular Weight |
226.24 g/mol |
IUPAC Name |
3-fluoro-4-methyl-5-(2-methylpropoxy)benzoic acid |
InChI |
InChI=1S/C12H15FO3/c1-7(2)6-16-11-5-9(12(14)15)4-10(13)8(11)3/h4-5,7H,6H2,1-3H3,(H,14,15) |
InChI Key |
OGNPWEAMBPUZDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1F)C(=O)O)OCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


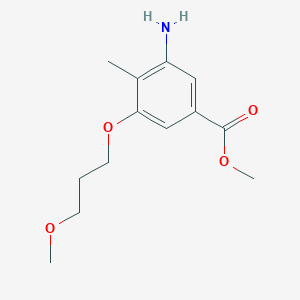
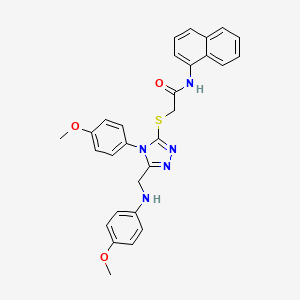
![5-((Phenoxycarbonyl)amino)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B12995787.png)

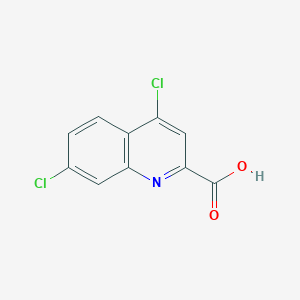
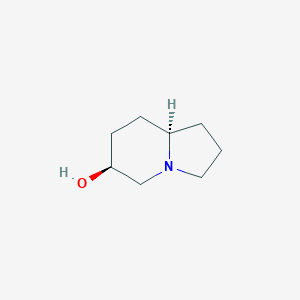
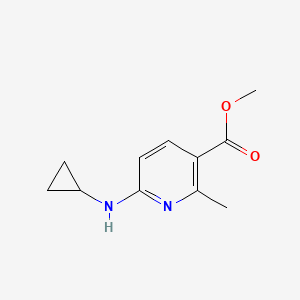

![2,7-Dibromospiro[fluorene-9,4'-piperidine]](/img/structure/B12995844.png)
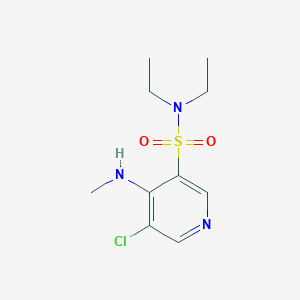

![2-(5-Bromo-2-methylbenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B12995859.png)
![5-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carbaldehyde](/img/structure/B12995866.png)
